3-Fluoro-L-(22H)alanine benzenesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-L-[22h]alanine benzenesulfonate is a chemical compound with the molecular formula C9H12FNO3S. It is a derivative of alanine, an amino acid, and contains a fluorine atom at the third position. This compound is often used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-L-[22h]alanine benzenesulfonate typically involves the fluorination of L-alanine followed by sulfonation. The reaction conditions often require the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The sulfonation step involves the reaction of the fluorinated alanine with benzenesulfonyl chloride in the presence of a base like pyridine or triethylamine.
Industrial Production Methods
Industrial production of 3-Fluoro-L-[22h]alanine benzenesulfonate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The final product is often purified using crystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-L-[22h]alanine benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-L-[22h]alanine benzenesulfonate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As a potential therapeutic agent or in the development of diagnostic tools.
Industry: In the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Fluoro-L-[22h]alanine benzenesulfonate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s reactivity and binding affinity to enzymes and receptors. The benzenesulfonate group increases the compound’s solubility and stability. These properties make it a valuable tool in biochemical and pharmacological studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Fluoro-L-tyrosine: Another fluorinated amino acid with similar applications in research.
3-Fluoro-L-phenylalanine: Used in the study of protein synthesis and enzyme activity.
3-Fluoro-L-serine: Investigated for its potential therapeutic properties.
Uniqueness
3-Fluoro-L-[22h]alanine benzenesulfonate is unique due to its combination of a fluorinated amino acid and a benzenesulfonate group. This combination provides distinct chemical and physical properties, making it suitable for a wide range of applications in research and industry.
Eigenschaften
CAS-Nummer |
59189-07-0 |
---|---|
Molekularformel |
C9H12FNO5S |
Molekulargewicht |
266.27 g/mol |
IUPAC-Name |
(2S)-2-amino-2-deuterio-3-fluoropropanoic acid;benzenesulfonic acid |
InChI |
InChI=1S/C6H6O3S.C3H6FNO2/c7-10(8,9)6-4-2-1-3-5-6;4-1-2(5)3(6)7/h1-5H,(H,7,8,9);2H,1,5H2,(H,6,7)/t;2-/m.1/s1/i;2D |
InChI-Schlüssel |
XOXBTKOKBQADJP-DWXPJDSVSA-N |
Isomerische SMILES |
[2H][C@@](CF)(C(=O)O)N.C1=CC=C(C=C1)S(=O)(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)O.C(C(C(=O)O)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.